![molecular formula C18H22N4O2 B3010695 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine CAS No. 58514-95-7](/img/structure/B3010695.png)
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine, also known by the abbreviation MMV390048, is a drug molecule that is currently being researched for its potential applications in various fields. It has a molecular formula of C18H22N4O2 .
Molecular Structure Analysis
The molecular structure of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group . The substituted phosphate is bound through a phosphorus-nitrogen bond to the nitrogen atom of another morpholine ring .Scientific Research Applications
SIRT2 Inhibition
The compound has been identified as a potential scaffold for SIRT2 inhibition . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, inflammation, and stress resistance. Aberrant enzymatic activity of SIRTs has been linked to various diseases like diabetes, cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders . The compound showed a 48% inhibition against SIRT2, suggesting its potential as a starting point in the development of new type SIRT2 inhibitors .
Synthesis of Morpholines
The morpholine motif, which is part of the compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The compound can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This makes it a valuable tool in the synthesis of morpholines and their carbonyl-containing analogs .
Pharmacophore Mapping
The compound has been used in pharmacophore mapping . This is a method used in drug design to identify the features that are necessary to interact with a specific biological target. The compound’s compatibility with the pharmacophore model previously developed for selective SIRT2 inhibitors was confirmed .
Molecular Docking
The compound has been used in molecular docking studies . This is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex. The interaction fingerprints of the compound in the hSIRT2 active site were studied .
Development of New Drugs
Given its potential as a SIRT2 inhibitor and its role in the synthesis of morpholines, the compound could be used in the development of new drugs . Its potential applications could include the treatment of diseases linked to aberrant enzymatic activity of SIRTs, such as diabetes, cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders .
Biological Research
The compound, due to its morpholine motif, is frequently found in biologically active molecules and pharmaceuticals . Therefore, it can be used in biological research to study the effects of these types of compounds on various biological processes .
Mechanism of Action
Mode of Action
They can bind to mRNA and prevent translation, thereby inhibiting the production of specific proteins .
Biochemical Pathways
The downstream effects would depend on the specific role of that protein in cellular processes .
Pharmacokinetics
Morpholino compounds are generally known for their stability and resistance to enzymatic degradation, which can lead to a longer half-life in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein it targets. By inhibiting the production of that protein, it could potentially disrupt cellular processes that rely on that protein .
properties
IUPAC Name |
4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIJWELQAKHQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.